Ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
ETHYL 2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound that features a thiazole ring, a thienopyridine core, and an ester functional group. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
The synthesis of ETHYL 2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions The synthetic route often starts with the preparation of the thiazole ring, followed by the formation of the thienopyridine coreIndustrial production methods may include the use of high-pressure reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thienopyridine rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .
Scientific Research Applications
ETHYL 2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit microbial growth by interfering with cell wall synthesis or protein function. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
2-ALKYL/ARYLAMINO-5-((6-(4-BROMO PHENYL) IMIDAZO[2,1-B]THIAZOL-3-YL) METHYL)-1,3,4-THIADIAZOLES: Known for their antimicrobial activities.
THIAZOLO[4,5-B]PYRIDINES: Exhibiting a wide range of medicinal properties, including antibacterial and antifungal activities.
1,3,4-THIADIAZOLES: Displaying broad-spectrum biological activities, including anticancer and antioxidant properties.
ETHYL 2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE stands out due to its unique combination of a thiazole ring and a thienopyridine core, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H21N3O3S3 |
---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H21N3O3S3/c1-3-22-15(21)13-10-4-6-19(2)8-11(10)25-14(13)18-12(20)9-24-16-17-5-7-23-16/h3-9H2,1-2H3,(H,18,20) |
InChI Key |
GTUAQGWZKPEMEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)CSC3=NCCS3 |
Origin of Product |
United States |
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